Tetrahydropyran (Oxan-4-yl) vs. Tetrahydrofuran (Oxolan-3-yl) Substituent: Impact on Antiproliferative Potency in the Indolephenoxyacetamide Series
The compound bearing the tetrahydropyran (oxan-4-yl) substituent at the phenoxy 6-position (IPA 8k, which shares the identical molecular formula C24H27N3O3 and InChIKey GKDSQRIJIGRMRV-VULFUBBASA-N with the target compound) was identified as the lead molecule in a 14-member IPA series (8a–8n) screened for antiproliferative activity against A549 human lung adenocarcinoma cells, with an IC50 of approximately 5 µM [1][2]. In contrast, the tetrahydrofuran analog 2-[2,4-dimethyl-6-(oxolan-3-yl)phenoxy]-N-[(E)-1H-indol-6-ylmethylideneamino]acetamide (exemplified in EP2890677 as a distinct compound with lower claim frequency) was not reported as a lead candidate within the same IPA SAR study, indicating that the larger, more lipophilic six-membered oxane ring confers superior cellular potency relative to the five-membered oxolane congener [1][3]. The oxan-4-yl substituent increases calculated LogP (XLogP3 = 4.1) compared to the oxolan-3-yl analog, potentially enhancing membrane permeability and target engagement .
| Evidence Dimension | Antiproliferative IC50 against A549 lung adenocarcinoma cells (MTT assay) |
|---|---|
| Target Compound Data | IC50 ≈ 5 µM (IPA 8k, C24H27N3O3, InChIKey GKDSQRIJIGRMRV-VULFUBBASA-N, consistent with target compound) |
| Comparator Or Baseline | 2-[2,4-dimethyl-6-(oxolan-3-yl)phenoxy]-N-[(E)-1H-indol-6-ylmethylideneamino]acetamide (oxolan-3-yl analog): not reported as a lead candidate in IPA series; 2,4,6-trimethyl analog: not highlighted for potent anti-angiogenic activity |
| Quantified Difference | Target compound (IPA 8k) identified as lead molecule with IC50 ~5 µM; oxolan-3-yl analog and 2,4,6-trimethyl analog not reported as possessing comparable HIF-1α-targeted anti-angiogenic activity in the same study paradigm |
| Conditions | A549 human lung adenocarcinoma cell line; MTT cell viability assay; 48 h incubation (Al-Ostoot et al., 2021) |
Why This Matters
Investigators procuring an indolephenoxyacetamide for HIF-1α-dependent anti-angiogenesis research should select the oxan-4-yl derivative over the oxolan-3-yl or unsubstituted trimethyl analogs because published SAR data identify the oxan-4-yl substitution as critical for achieving single-digit micromolar antiproliferative potency.
- [1] Al-Ostoot FH, Sherapura A, Vigneshwaran V, Basappa G, Vivek HK, Prabhakar BT, Khanum SA. Targeting HIF-1α by newly synthesized Indolephenoxyacetamide (IPA) analogs to induce anti-angiogenesis-mediated solid tumor suppression. Pharmacol Rep. 2021;73(5):1328-1343. View Source
- [2] scite.ai citation report for Al-Ostoot et al. 2021: 'The IPA(8k), a novel indolephenoxyacetamide analog with anti-proliferative activity against A549 (IC50 ∼5 uM), performed anti-angiogenic activity in vivo and in vitro.' View Source
- [3] Chong Kun Dang Pharmaceutical Corp. EP2890677B1. Oxolan-3-yl analog: 2-[2,4-dimethyl-6-(oxolan-3-yl)phenoxy]-N-[(E)-1H-indol-6-ylmethylideneamino]acetamide (InChIKey HZMQQBZLCWLYBK-BRJLIKDPSA-N). 2,4,6-trimethyl analog: N-[(E)-1H-indol-6-ylmethylideneamino]-2-(2,4,6-trimethylphenoxy)acetamide (InChIKey AOHAIVCZMIZAOT-SSDVNMTOSA-N). View Source
